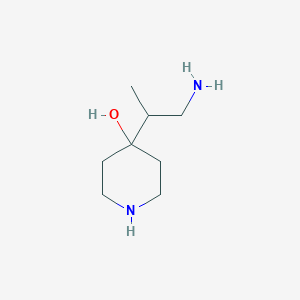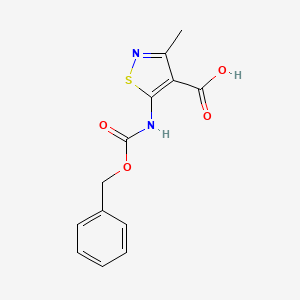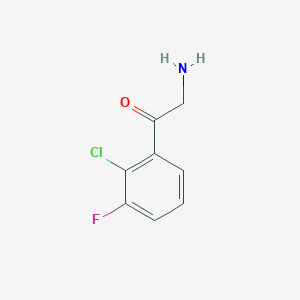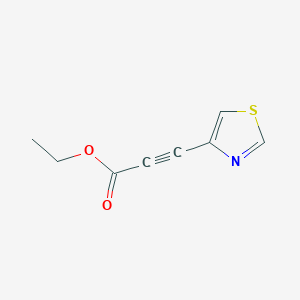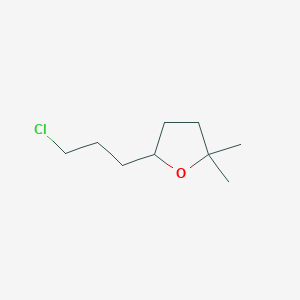
5-(3-Chloropropyl)-2,2-dimethyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloropropyl)-2,2-dimethyloxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chloropropyl group attached to the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-2,2-dimethyloxolane typically involves the reaction of 2,2-dimethyloxolane with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloropropyl)-2,2-dimethyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the chloropropyl group can lead to the formation of propyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of propyl derivatives.
Applications De Recherche Scientifique
5-(3-Chloropropyl)-2,2-dimethyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties .
Mécanisme D'action
The mechanism of action of 5-(3-Chloropropyl)-2,2-dimethyloxolane involves its reactivity towards nucleophiles and electrophiles. The chloropropyl group acts as a reactive site for substitution reactions, while the oxolane ring provides stability and structural integrity. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of diverse products .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropionyl chloride: Similar in structure but contains an acyl chloride group instead of an oxolane ring.
Tris(3-chloropropyl) phosphate: Contains multiple chloropropyl groups and is used as a flame retardant.
Uniqueness
5-(3-Chloropropyl)-2,2-dimethyloxolane is unique due to its combination of a chloropropyl group and an oxolane ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C9H17ClO |
|---|---|
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
5-(3-chloropropyl)-2,2-dimethyloxolane |
InChI |
InChI=1S/C9H17ClO/c1-9(2)6-5-8(11-9)4-3-7-10/h8H,3-7H2,1-2H3 |
Clé InChI |
YRCFKCHWXIRQAF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(O1)CCCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



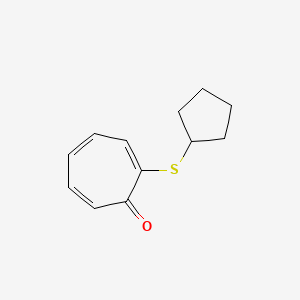
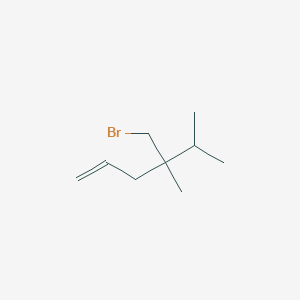

![4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13188467.png)

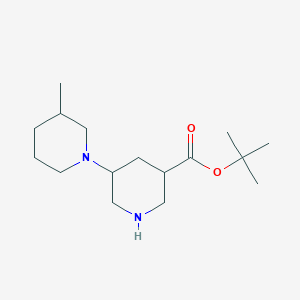
![2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid](/img/structure/B13188494.png)
